molecular formula C21H16BrNO5S B491535 Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 421580-10-1

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491535
CAS No.: 421580-10-1
M. Wt: 474.3g/mol
InChI Key: FWKUNTWFWDIMSN-UHFFFAOYSA-N
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Description

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthofuran core, a bromophenyl sulfonyl group, and a methyl ester functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors to form the naphthofuran ring system.

    Introduction of the Bromophenyl Sulfonyl Group: This is achieved through a sulfonylation reaction, where a bromophenyl sulfonyl chloride reacts with the naphthofuran intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl sulfonyl group can form strong interactions with active sites, while the naphthofuran core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
  • Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Uniqueness

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and interaction properties. This makes it distinct from its chlorinated or fluorinated analogs, which may have different chemical and biological behaviors.

Properties

IUPAC Name

methyl 5-[(4-bromophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO5S/c1-12-19(21(24)27-2)17-11-18(15-5-3-4-6-16(15)20(17)28-12)23-29(25,26)14-9-7-13(22)8-10-14/h3-11,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKUNTWFWDIMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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